molecular formula C35H61N7O10 B14183827 L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine CAS No. 922713-44-8

L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine

Cat. No.: B14183827
CAS No.: 922713-44-8
M. Wt: 739.9 g/mol
InChI Key: LSVSKFOVHVJMBK-WFDLYFBBSA-N
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Description

L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is a peptide compound composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is of interest due to its unique sequence and potential interactions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine has several scientific research applications:

    Chemistry: Studying the peptide’s structure and interactions with other molecules.

    Biology: Investigating its role in biological processes and potential as a bioactive peptide.

    Medicine: Exploring its therapeutic potential, such as its ability to inhibit enzymes or modulate immune responses.

    Industry: Using the peptide in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-prolyl-L-proline (VPP)
  • L-Isoleucyl-L-prolyl-L-proline (IPP)

Uniqueness

L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is unique due to its specific sequence and the presence of multiple threonine and proline residues. This unique sequence can result in distinct structural and functional properties compared to other peptides like VPP and IPP, which have different amino acid compositions and arrangements.

Properties

CAS No.

922713-44-8

Molecular Formula

C35H61N7O10

Molecular Weight

739.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C35H61N7O10/c1-9-19(6)26(38-29(45)23-12-10-14-41(23)33(49)25(36)18(4)5)31(47)40-28(21(8)44)34(50)42-15-11-13-24(42)30(46)39-27(20(7)43)32(48)37-22(35(51)52)16-17(2)3/h17-28,43-44H,9-16,36H2,1-8H3,(H,37,48)(H,38,45)(H,39,46)(H,40,47)(H,51,52)/t19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

LSVSKFOVHVJMBK-WFDLYFBBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N

Origin of Product

United States

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